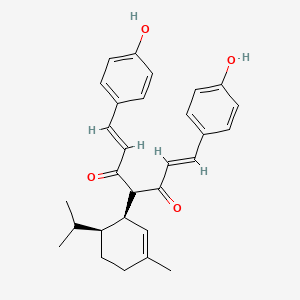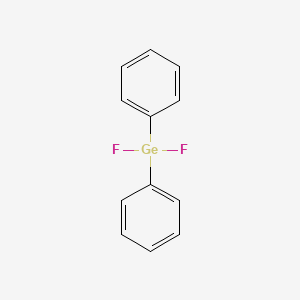
Difluoro(diphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(diphenyl)germane is an organogermanium compound characterized by the presence of two phenyl groups and two fluorine atoms attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoro(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{GeCl}_2 + 2\text{HF} \rightarrow \text{(C}_6\text{H}_5)_2\text{GeF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(diphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to other germanium-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Difluoro(diphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism by which difluoro(diphenyl)germane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and phenyl groups contribute to the compound’s reactivity and stability, influencing its behavior in chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylgermane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Tetraphenylgermane: Contains four phenyl groups, resulting in different chemical properties and applications.
Difluorodiphenylsilane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Difluoro(diphenyl)germane is unique due to the presence of both fluorine atoms and phenyl groups attached to the germanium atom. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
360-12-3 |
|---|---|
Formule moléculaire |
C12H10F2Ge |
Poids moléculaire |
264.83 g/mol |
Nom IUPAC |
difluoro(diphenyl)germane |
InChI |
InChI=1S/C12H10F2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
IXBDPTFJBLEKBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


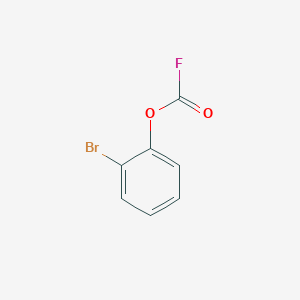
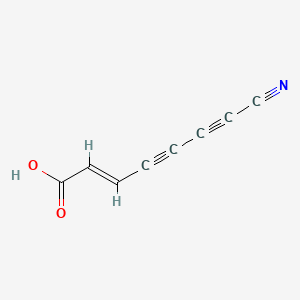
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
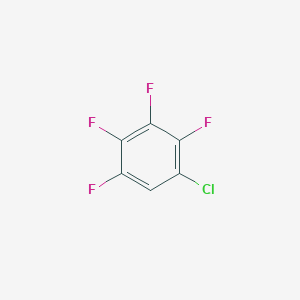
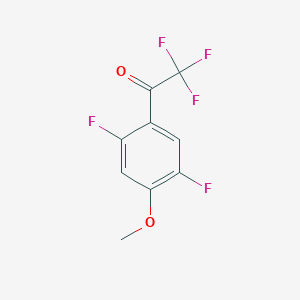
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
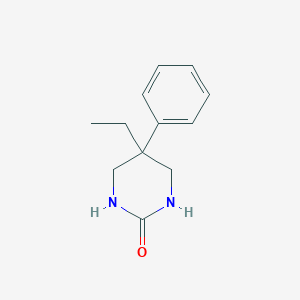
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
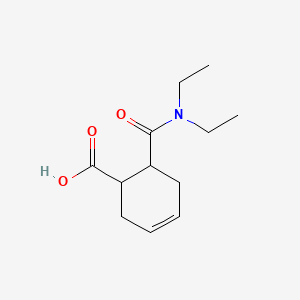
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
